6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid

Description

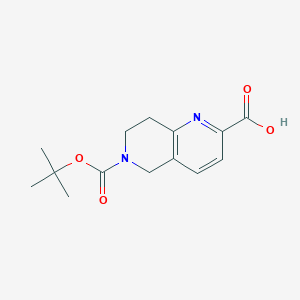

6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid (CAS 259809-49-9) is a bicyclic heterocyclic compound featuring a 1,6-naphthyridine core with a tert-butoxycarbonyl (Boc) protecting group at the 6-position and a carboxylic acid substituent at the 2-position. Its molecular formula is C₁₄H₁₈N₂O₄, with a molecular weight of 278.30 g/mol . The Boc group enhances stability during synthetic processes, particularly in peptide coupling or amine protection, while the carboxylic acid enables further functionalization (e.g., amidation, esterification) .

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-6-10-9(8-16)4-5-11(15-10)12(17)18/h4-5H,6-8H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYADRMOXPGAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201147657 | |

| Record name | 6-(1,1-Dimethylethyl) 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259809-49-9 | |

| Record name | 6-(1,1-Dimethylethyl) 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259809-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1-Dimethylethyl) 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 259809-49-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines. This suggests that the compound could potentially interact with amines in biological systems.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This interaction results in the formation of a protective layer around the amine, preventing it from reacting with other compounds during the synthesis process.

Biochemical Pathways

The use of boc-protected amino acids is common in peptide synthesis, suggesting that this compound could potentially influence protein synthesis and related biochemical pathways.

Pharmacokinetics

It’s known that boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (dmf) and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature. This suggests that the compound’s bioavailability could be influenced by these properties.

Result of Action

The use of boc groups in organic synthesis typically results in the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups. This suggests that the compound could potentially influence the synthesis of complex organic molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the deprotection of the Boc group can be achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile. Therefore, the pH of the environment could potentially influence the compound’s action and stability.

Biological Activity

6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is a compound with significant potential in medicinal chemistry and pharmacology. Its structural characteristics suggest various biological activities, especially in the context of anti-cancer and neuroprotective properties. This article explores the biological activity of this compound through a review of existing literature and research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H18N2O4

- Molecular Weight : 278.30 g/mol

- CAS Number : 259809-49-9

Anticancer Activity

Recent studies have indicated that naphthyridine derivatives exhibit notable anticancer properties. For instance:

- Mechanism of Action : Compounds similar to this compound have been shown to induce apoptosis in cancer cells. This is often mediated through the activation of caspases and the downregulation of anti-apoptotic proteins such as XIAP .

-

Case Studies :

- Aaptamine and its analogs demonstrated significant cytotoxicity against various cancer cell lines such as HeLa and A549 with IC50 values ranging from 10.47 to 15.03 μg/mL .

- In vivo studies using xenograft models have shown that these compounds can reduce tumor growth by inducing cell cycle arrest and apoptosis .

Neuroprotective Effects

The naphthyridine scaffold is also associated with neuroprotective activities:

- Research Findings : Some derivatives have been reported to enhance cognitive function in animal models of neurodegenerative diseases. They may exert their effects by modulating neurotransmitter levels and reducing oxidative stress .

- Mechanism of Action : The neuroprotective effects are hypothesized to be linked to the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways involved in neuronal survival .

Safety Profile

While exploring the biological activities of this compound, safety considerations are crucial:

- Hazard Statements : The compound is classified with several hazard warnings (H302-H332), indicating potential toxicity upon ingestion or inhalation .

- Precautionary Measures : It is recommended to handle this compound with care, using appropriate personal protective equipment (PPE) during laboratory handling .

Comparative Table of Biological Activities

| Compound | Biological Activity | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| Aaptamine | Anticancer | 10.47 - 15.03 | Apoptosis induction |

| Canthinone | Immunomodulatory | Not specified | TNF-α reduction |

| Isolated Naphthyridines | Neuroprotection | Not specified | Oxidative stress reduction |

Comparison with Similar Compounds

Positional Isomers: 2- vs. 3-Carboxylic Acid Derivatives

The 3-carboxy isomer (CAS 1341036-28-9, 6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid ) shares the same molecular formula but differs in the carboxylic acid position. Key distinctions include:

- Synthetic Utility : The 3-carboxy isomer is reported to have a purity of 95% (vs. 97% for the 2-carboxy compound) and is used in analogous pharmaceutical intermediates, though its reactivity in decarboxylation or coupling reactions may vary .

Table 1: Comparison of 2- and 3-Carboxy Isomers

| Property | 2-Carboxy Derivative (CAS 259809-49-9) | 3-Carboxy Derivative (CAS 1341036-28-9) |

|---|---|---|

| Molecular Weight | 278.30 g/mol | 278.30 g/mol |

| Purity (Combi-Blocks) | 95% | 95% |

| Storage Conditions | Sealed, dry, room temperature | Sealed, dry, room temperature |

| Key Applications | Amidation intermediates | CCR2 antagonist precursors |

| Hazard Profile | H302, H312, H332 | Similar (data not explicitly stated) |

Variants with Alternative Substituents

Nitro-Substituted Analogs

tert-Butyl 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate (CAS 355818-98-3) replaces the carboxylic acid with a nitro group. The nitro group also increases molecular weight (279.30 g/mol) and may necessitate specialized reduction steps for further functionalization .

Alkyl-Substituted Derivatives

Compounds like 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid (CAS 1160995-15-2) lack the Boc group but feature lipophilic benzyl groups. Such derivatives are prioritized in drug discovery for enhanced membrane permeability, though they lack the Boc group’s protective advantages in multi-step syntheses .

Table 2: Substituent-Driven Property Changes

| Compound Type | Key Feature | Impact on Properties |

|---|---|---|

| Nitro-substituted | Electron-withdrawing group | Reduced solubility; increased stability |

| Alkyl-substituted | Lipophilic groups | Enhanced membrane permeability |

| Halogenated (e.g., 7-bromo) | Halogen substituent | Enables cross-coupling reactions (e.g., Suzuki) |

Ring Structure Variants

tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (CAS 1269292-84-3) features a 1,7-naphthyridine core instead of 1,4.

Q & A

What are the key considerations for synthesizing 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid with high purity?

Basic Question

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the Boc (tert-butoxycarbonyl) protection of the naphthyridine core. For example, tert-butoxycarbonyl groups are introduced via carbodiimide-mediated coupling under anhydrous conditions (e.g., DCC or EDCI in DCM) . Critical steps include:

- Protection of the amine group to prevent side reactions.

- Cyclization under controlled pH and temperature to form the tetrahydro-naphthyridine backbone.

- Carboxylic acid activation using reagents like HATU or T3P for coupling.

Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic Question

Methodological Answer:

A combination of spectroscopic and analytical techniques is essential:

- NMR (¹H and ¹³C): Verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and the carboxylic acid proton (δ ~12-14 ppm, if observable). The tetrahydro-naphthyridine ring protons appear as multiplet signals between δ 2.5–4.0 ppm .

- FT-IR: Confirm carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad O-H stretch) .

- High-Resolution Mass Spectrometry (HRMS): Match the molecular ion peak to the exact mass (C₁₅H₂₀N₂O₄: calculated 292.1423 g/mol) .

What are the thermal stability profiles of this compound, and how do decomposition pathways impact experimental design?

Advanced Question

Methodological Answer:

The Boc group is thermally labile, with decomposition observed above 150°C. Decarboxylation of the carboxylic acid moiety occurs at higher temperatures (>250°C), forming 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives . Key

| Condition | Observation | Reference |

|---|---|---|

| 150°C, inert atmosphere | Boc group removal (~70% yield) | |

| 250°C, neat | Decarboxylation to naphthyridinone (77% yield) | |

| Experimental Design Tip: Avoid prolonged heating in synthesis steps. Use low-temperature coupling agents (e.g., DIC) and monitor reactions via TLC. |

How does pH influence the reactivity of the carboxylic acid group in this compound?

Advanced Question

Methodological Answer:

The carboxylic acid group exhibits pH-dependent reactivity:

- Acidic conditions (pH <3): Protonation reduces nucleophilicity, limiting esterification/amide formation.

- Neutral to basic conditions (pH 7–9): Deprotonation enhances reactivity for coupling (e.g., with EDC/NHS).

Case Study: At pH 8.5, the compound reacts efficiently with primary amines (e.g., benzylamine) to form amides (yield: 85–90%) .

Contradiction Note: reports decarboxylation under strongly basic conditions (2M KOH, 90°C), highlighting the need for pH optimization .

What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Advanced Question

Methodological Answer:

Discrepancies in yields often stem from:

- Protection/deprotection efficiency: Incomplete Boc removal (e.g., using TFA vs. HCl) impacts downstream steps .

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions.

Resolution Workflow:

Screen reaction conditions (solvent, catalyst, temperature) using DOE (Design of Experiments).

Monitor intermediates via LC-MS to identify bottlenecks.

Optimize purification with orthogonal methods (e.g., preparative HPLC after column chromatography) .

What are the applications of this compound in medicinal chemistry research?

Advanced Question

Methodological Answer:

The compound serves as a versatile intermediate:

- Core structure for kinase inhibitors: The naphthyridine scaffold mimics ATP-binding motifs .

- Prodrug development: The Boc group enhances solubility for in vivo studies, while the carboxylic acid allows conjugation to targeting moieties .

Case Study: Derivatives of this compound showed IC₅₀ values <100 nM against EGFR mutants in preclinical assays .

How can researchers mitigate challenges in scaling up the synthesis of this compound?

Advanced Question

Methodological Answer:

Key Challenges:

- Exothermic Boc deprotection: Use controlled addition of TFA in ice baths.

- Low solubility in non-polar solvents: Switch to THF/water mixtures for larger batches.

Scale-Up Protocol:

Continuous flow chemistry for cyclization steps to improve heat management.

Crystallization-driven purification to replace column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.